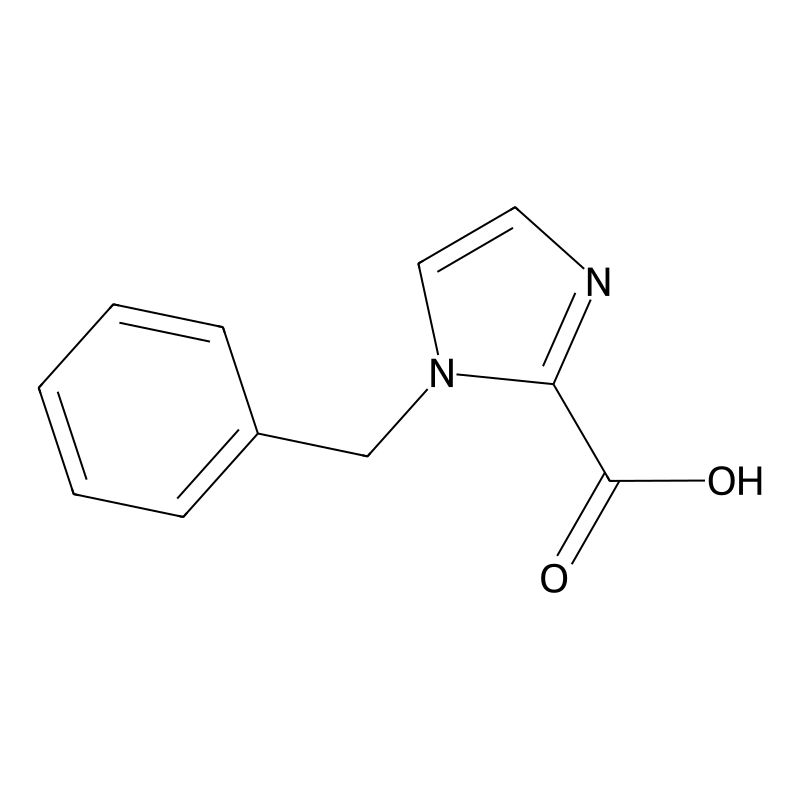

1-Benzyl-1H-imidazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-1H-imidazole-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by a benzyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid functional group at the second position of the ring. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry .

Potential Anti-HIV Activity:

Research suggests that 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives might possess anti-HIV properties. A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the design, synthesis, and anti-HIV activity of benzimidazolyl diketo acid derivatives, including compounds structurally similar to 1-Benzyl-1H-imidazole-2-carboxylic acid. The findings demonstrated that most tested compounds exhibited good anti-HIV-1 activity, with some reaching an EC50 value (concentration required for 50% inhibition) as low as 40 µM. Docking analysis further indicated that these compounds might act by inhibiting HIV-1 integrase, an enzyme crucial for viral replication. []

Potential Applications in Medicinal Chemistry:

The imidazole ring structure, a core component of 1-Benzyl-1H-imidazole-2-carboxylic acid, is frequently present in various biologically active molecules. This structural feature contributes to diverse pharmacological activities, making it valuable in medicinal chemistry research. Studies have explored the potential of imidazole derivatives for applications such as anti-inflammatory, anti-cancer, and anti-microbial agents. []

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, this compound may lose carbon dioxide to form 1-benzylimidazole.

- Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile in reactions with electrophiles, leading to various derivatives.

- Condensation Reactions: It can also undergo condensation with amines or other nucleophiles to form more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties .

1-Benzyl-1H-imidazole-2-carboxylic acid has been studied for its potential biological activities, particularly as an inhibitor of metallo-beta-lactamases, which are enzymes that confer antibiotic resistance in bacteria. In particular, it has shown promising results in inhibiting VIM-2 metallo-beta-lactamase, suggesting its utility in combating resistant bacterial strains. The compound's ability to bind effectively to such enzymes highlights its potential as a lead compound for drug development aimed at treating infections caused by resistant bacteria .

Several methods have been reported for synthesizing 1-benzyl-1H-imidazole-2-carboxylic acid:

- Condensation Reactions: One common approach involves the reaction of benzylamine with an appropriate imidazole derivative followed by carboxylation.

- Cyclization: Another method includes cyclizing an appropriate precursor compound containing both benzyl and carboxylic acid functionalities under acidic or basic conditions.

- Multicomponent Reactions: Recent synthetic strategies may also employ multicomponent reactions that allow for the simultaneous formation of the imidazole ring and the carboxylic acid group from simple starting materials.

These methods can be optimized for yield and purity depending on the desired application .

The applications of 1-benzyl-1H-imidazole-2-carboxylic acid span several fields:

- Pharmaceuticals: Due to its biological activity against metallo-beta-lactamases, it is being explored as a potential antibiotic adjuvant.

- Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.

- Agricultural Chemicals: Its derivatives may find applications in developing agrochemicals aimed at pest control.

The versatility of this compound makes it valuable in both research and practical applications .

Interaction studies have revealed that 1-benzyl-1H-imidazole-2-carboxylic acid can effectively bind to various proteins, particularly metallo-beta-lactamases. Crystallographic studies have shown how this compound interacts at the active site of these enzymes, providing insights into its mechanism of action. Such studies are crucial for understanding how modifications to the compound might enhance its binding affinity and specificity, which is essential for drug design .

Several compounds share structural similarities with 1-benzyl-1H-imidazole-2-carboxylic acid, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxylic acid | Imidazole derivative | Contains a methyl group instead of a benzyl group |

| 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | Halogenated derivative | Exhibits different biological activity due to halogen substitution |

| 2-(Benzyl)-imidazole-4-carboxylic acid | Different position of carboxylic group | May show different reactivity patterns |

These compounds highlight the unique positioning of the benzyl group and carboxylic acid functionality in 1-benzyl-1H-imidazole-2-carboxylic acid, which contributes to its distinct chemical properties and biological activities .

Early Synthesis and Structural Characterization

The synthesis of imidazole derivatives dates to Heinrich Debus’s 1858 glyoxaline synthesis, but 1-benzyl-1H-imidazole-2-carboxylic acid emerged later as a specialized target. Early methods relied on benzylation of imidazole precursors using benzyl chloride, but these often produced dibenzylated byproducts. A breakthrough came in 1991 with the US5021584 patent, which described a high-yield route using benzyl alcohol and carboxylic acid anhydrides under thermal conditions (200–300°C). This method minimized side reactions and enabled scalable production.

Key Milestones in Application Development

- 2000s: The compound gained attention as a precursor for metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance.

- 2010s: Microwave-assisted synthesis protocols improved efficiency, reducing reaction times from hours to minutes.

- 2020s: X-ray crystallography studies revealed its binding mode with MBLs, guiding structure-based drug design.

Conventional Synthetic Routes

Carboxylation of N-benzylimidazole Derivatives

The carboxylation of N-benzylimidazole derivatives represents one of the most established pathways for synthesizing 1-benzyl-1H-imidazole-2-carboxylic acid [1]. This approach typically involves the direct introduction of a carboxyl group at the 2-position of pre-formed N-benzylimidazole substrates. The most widely reported method employs hydrogen peroxide oxidation of imidazole-2-carboxaldehyde derivatives, which achieves remarkable yields of 97.5% under mild conditions [1]. The reaction proceeds through the oxidation of the aldehyde functionality using 30% aqueous hydrogen peroxide in water at room temperature for 72 hours [1].

Alternative carboxylation strategies include metal-catalyzed approaches that utilize carbon dioxide as the carboxylating agent [5]. Nickel-catalyzed reductive carboxylation of benzylic carbon-nitrogen bonds with carbon dioxide has emerged as a particularly effective method, demonstrating compatibility with various N-benzyl heterocycles [5]. This methodology circumvents common parasitic pathways such as homodimerization or beta-hydride elimination, leading to enhanced selectivity and yield [5].

| Method | Reaction Conditions | Yield (%) | Substrate Scope | Environmental Impact |

|---|---|---|---|---|

| Hydrogen Peroxide Oxidation | 30% H₂O₂, Water, 20°C, 72h | 97.5 | Imidazole-2-carboxaldehyde only | Moderate (H₂O₂ waste) |

| High-Pressure CO₂ Incorporation | 150-300°C, Superatmospheric pressure, Base | 70-85 | 4,5-Disubstituted imidazoles | High (Energy intensive) |

| Base-Mediated CO₂ Carboxylation | Cs₂CO₃/t-BuOK, CO₂, Mild conditions | 60-80 | Various heteroarenes | Low (Mild conditions) |

| Nickel-Catalyzed Carboxylation | Ni catalyst, CO₂, Reductive conditions | 65-85 | Benzylic C-N bonds | Moderate (Metal catalyst) |

Benzylation of Imidazole-2-carboxylic Acid

The benzylation of imidazole-2-carboxylic acid provides an alternative synthetic route that involves the alkylation of the nitrogen atom in pre-formed imidazole-2-carboxylic acid [4]. This methodology typically employs benzyl alcohol in the presence of carboxylic acids or carboxylic anhydrides under elevated temperatures ranging from 230-260°C [4]. The reaction mechanism involves the formation of benzyl esters as intermediates, which subsequently undergo nucleophilic substitution with the imidazole nitrogen [4].

The benzyl ester method represents a refined approach where benzyl esters of carboxylic acids are directly employed as alkylating agents [4]. This technique operates at temperatures between 200-300°C with reaction times of 2-4 hours, achieving yields of 80-90% [4]. The process requires neutralization of the reaction product with alkali to obtain the desired N-benzylated imidazole derivative [4].

Direct alkylation methods utilizing benzyl halides in the presence of bases have also been extensively studied [33]. These approaches typically operate under milder conditions (80-120°C) but require longer reaction times of 6-12 hours [33]. The ionic liquid approach has gained attention for its exceptional selectivity and yields ranging from 79-95%, demonstrating the potential for solvent-free synthesis [33].

| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Type | Selectivity |

|---|---|---|---|---|---|

| Benzyl Alcohol with Carboxylic Acid | 230-260 | 4 | 75-85 | Carboxylic acid/anhydride | High |

| Benzyl Ester Method | 200-300 | 2-4 | 80-90 | Thermal | High |

| Direct Alkylation | 80-120 | 6-12 | 65-80 | Base | Moderate |

| Ionic Liquid Approach | 90-150 | 2-6 | 79-95 | Solvent-free | Very High |

One-Pot Synthetic Approaches

One-pot synthetic methodologies have revolutionized the preparation of 1-benzyl-1H-imidazole-2-carboxylic acid by enabling the simultaneous formation of both the imidazole ring and the introduction of the benzyl and carboxyl functionalities [10] [12]. These multicomponent reactions typically involve the condensation of 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of appropriate benzylating agents [10].

The most established one-pot approach utilizes benzil, aromatic aldehydes, and ammonium acetate in a three-component reaction that proceeds through cyclization and subsequent functionalization [12]. This methodology achieves yields ranging from 66-99% depending on the specific reaction conditions and catalyst employed [12]. The reaction mechanism involves the initial formation of an intermediate imine, followed by cyclization to form the imidazole ring and subsequent benzylation [12].

Multicomponent condensation reactions have been optimized using various catalyst systems, including fluoroboric acid-derived catalysts and metal tetrafluoroborates [16]. The selection of catalyst significantly influences the selectivity between trisubstituted and tetrasubstituted imidazole products [16]. Tetrafluoroborate-based catalysts demonstrate superior performance with the catalytic potency following the order: Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂ [16].

| Method | Reagents | Reaction Time | Yield (%) | Energy Efficiency | Solvent Required |

|---|---|---|---|---|---|

| Multicomponent Condensation | Benzil, NH₄OAc, Aldehyde | 2-10 h | 66-99 | Moderate | Yes |

| Microwave-Assisted Synthesis | Diketone, Amine, Aldehyde | 2-3 min | 87-95 | Very High | Minimal/None |

| Ultrasonic Irradiation | Benzil, Amine, NH₄OAc | 1-2 h | 85-95 | High | Yes |

| Grinding Method | Diketone, Aldehyde, NH₄OAc | 0.5-2 h | 70-90 | Very High | None |

Advanced Synthetic Strategies

High-Pressure Carbon Dioxide Incorporation Methods

High-pressure carbon dioxide incorporation represents a sophisticated approach for the direct carboxylation of imidazole derivatives to produce 1-benzyl-1H-imidazole-2-carboxylic acid [3] [15]. This methodology exploits the enhanced reactivity of carbon dioxide under superatmospheric pressure conditions, typically operating at temperatures between 150-300°C [3]. The process requires the presence of a base to facilitate the deprotonation of the imidazole substrate and promote electrophilic carbon dioxide insertion [3].

The mechanism involves the initial deprotonation of the imidazole ring at the 2-position, followed by the nucleophilic attack on carbon dioxide to form a carboxylate intermediate [15]. Base-mediated systems utilizing cesium carbonate and potassium tert-butoxide have demonstrated exceptional efficiency in promoting this transformation [15]. Density functional theory calculations reveal that the construction of tert-butyl cesium oxide in situ is an endothermic process requiring 38.31 kilojoules per mole [15].

The base system demonstrates remarkable reactivity through the formation of an active carbon-cesium bond via a low highest occupied molecular orbital to lowest unoccupied molecular orbital gap of 0.28 electron volts [15]. This electronic configuration favors the electrophilic insertion of carbon dioxide, releasing 94.13 kilojoules per mole of energy [15]. The methodology extends beyond imidazoles to include oxygen- and sulfur-containing heterocyclic arenes with comparable reactivity [15].

Catalyst-Mediated Synthetic Pathways

Catalyst-mediated synthetic pathways have emerged as powerful tools for the efficient synthesis of 1-benzyl-1H-imidazole-2-carboxylic acid through various mechanistic approaches [35] [37] [41]. Nickel-catalyzed methodologies have gained prominence due to their ability to facilitate carbon-hydrogen bond activation and subsequent functionalization of imidazole substrates [37]. The key to successful nickel catalysis lies in the use of tertiary alcohols as solvents, which accelerate imidazole carbon-hydrogen activation [37].

Nickel(II) triflate combined with 1,2-bis(dicyclohexylphosphino)ethane ligand and potassium phosphate in tert-amyl alcohol enables both arylation and alkenylation of imidazoles [37]. This catalytic system demonstrates exceptional versatility, accommodating phenol derivatives and enol derivatives as coupling partners [37]. The reaction mechanism involves oxidative addition, carbon-hydrogen activation, and reductive elimination to regenerate the active nickel(0) species [37].

Copper-catalyzed approaches offer alternative pathways through cross-cycloaddition reactions between different isocyanides [41]. The copper catalyst activates the sp³ carbon-hydrogen bond in isocyanides, followed by [3+2] cycloaddition between cuprioisocyanide intermediates and arylisocyanides [41]. This methodology produces imidazoles in good yields while avoiding the use of precious metal catalysts [41].

Palladium-catalyzed multicomponent synthesis provides access to imidazole derivatives through the coupling of imines, acid chlorides, and carbon monoxide [40]. The reaction proceeds via the formation of imidazolinium carboxylates, followed by decarboxylation to yield the desired imidazole products [40]. The addition of benzoic acid suppresses aromatization and generates trans-disubstituted imidazolines in good yield [40].

| Catalyst Type | Loading (mol%) | Reusability (Cycles) | Activity (TOF h⁻¹) | Cost Index | Environmental Impact |

|---|---|---|---|---|---|

| Molecular Iodine | 10 | 3-5 | 15-25 | Low | Moderate |

| Metal Tetrafluoroborates | 5-15 | 5 | 20-40 | Moderate | Low |

| Cobalt Oxide Nanoparticles | 2-5 | 5 | 50-80 | Low | Very Low |

| Heteropoly Acid | 10-20 | 2-3 | 10-20 | Moderate | Moderate |

| Ionic Liquid | Solvent amount | 5+ | 30-60 | High | Low |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 1-benzyl-1H-imidazole-2-carboxylic acid by dramatically reducing reaction times and enhancing energy efficiency [11] [17]. This methodology utilizes microwave irradiation to accelerate the formation of imidazole derivatives through rapid heating and enhanced molecular motion [11]. Diversely functionalized imidazole-4-carboxylates can be synthesized through microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl intermediates [11].

The microwave-promoted synthesis typically achieves reaction completion within 2-3 minutes, representing a significant improvement over conventional heating methods [17]. Soluble polymer-supported synthesis under microwave irradiation enables the rapid condensation of polymer-bound amino benzimidazoles with alpha-bromoketones [17]. The subsequent in situ intramolecular cyclization results in one-pot synthesis of imidazole-fused benzimidazole polymer conjugates [17].

The methodology demonstrates excellent regioselectivity and accommodates various substitution patterns at the 2, 3, and 9 positions of the imidazole nucleus [17]. The biologically relevant imidazo[1,2-a]benzimidazoles can be released from polymer support at ambient temperature, facilitating product isolation and purification [17]. The protocol offers advantages including short reaction time, easy workup procedure, excellent yields, reduced environmental impact, and wide substrate scope [17].

Microwave-assisted synthesis extends to multicomponent reactions involving benzil, primary amines, and aromatic aldehydes [6]. The tetrasubstituted imidazole derivatives exhibit significant antibacterial activity against various pathogenic strains, demonstrating the biological relevance of the synthesized compounds [6]. The cyclocondensation reaction proceeds through the formation of carbon-nitrogen linkages and aromatic imidazole rings under mild microwave conditions [6].

Green Chemistry Approaches

Solvent-Free Synthetic Methods

Solvent-free synthetic methods represent a paradigm shift toward environmentally sustainable synthesis of 1-benzyl-1H-imidazole-2-carboxylic acid [23] [27]. These methodologies eliminate the use of organic solvents, thereby reducing waste generation and environmental impact while maintaining high synthetic efficiency [23]. Grinding-based approaches have emerged as particularly effective solvent-free alternatives, utilizing mechanical energy to promote chemical transformations [23].

The grinding method involves the physical mixing of 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of molecular iodine as catalyst [23]. This approach achieves excellent yields under ambient conditions with reaction times ranging from 0.5-2 hours [23]. The method demonstrates exceptional atom economy and energy efficiency while eliminating the need for volatile organic solvents [23].

Solvent-free melt synthesis has been successfully applied to the preparation of imidazole-containing compounds using the natural melting properties of reactants [43]. Imidazole melts at approximately 90°C, enabling the synthesis of complex compounds in the melt at relatively low temperatures [43]. This approach excludes the solvent removal step and significantly reduces sample drying time [43].

Metal-free approaches for imidazole synthesis have been developed through one-pot nitrogen-alpha-carbon(sp³)-hydrogen bond functionalization of benzylamines [42]. The methodology employs catalytic amounts of acetic acid to facilitate the transformation under aerobic conditions [42]. This approach achieves yields up to 95% while avoiding the use of metal catalysts and organic solvents [42].

The environmental benefits of solvent-free methods extend beyond waste reduction to include decreased energy consumption and simplified purification procedures [25]. Formation mechanisms in aqueous ammonium solutions at neutral pH have been investigated for environmentally friendly synthetic procedures [25]. These conditions are relevant for both synthetic applications and natural environmental chemistry where ammonium ions are abundant [25].

Sustainable Catalyst Systems

Sustainable catalyst systems play a crucial role in the green synthesis of 1-benzyl-1H-imidazole-2-carboxylic acid by enabling efficient transformations while minimizing environmental impact [21] [22] [24]. Deep eutectic solvents have emerged as novel sustainable reaction media that exhibit unique properties for various chemical processes [21]. These solvents demonstrate biodegradability and recyclability, making them attractive alternatives for sustainable chemistry [21].

Ternary deep eutectic solvent systems composed of dimethyl urea, tin(II) chloride, and hydrochloric acid have been developed for one-pot multicomponent synthesis of imidazole derivatives [21]. The structural and chemical composition of these systems has been characterized using Fourier-transform infrared spectroscopy and energy-dispersive X-ray spectroscopy [21]. The synthesis achieves good to excellent yields with high-purity products in relatively short reaction times [21].

Heterogeneous catalyst systems offer advantages in terms of recyclability and ease of separation from reaction products [22]. Heteropoly acid-montmorillonite-potassium sulfate fluoride systems have been developed as reusable catalysts for multicomponent reactions [22]. These catalysts are compatible with gram-scale synthesis and provide efficient modifications of traditional multicomponent reactions [22].

Cobalt oxide nanoparticles represent environmentally friendly nanocatalysts for imidazole synthesis [24]. The facile preparation of these nanoparticles through one-step methods enables their application as robust and green catalysts [24]. The average particle size of 20-30 nanometers has been confirmed through field emission scanning electron microscopy and X-ray diffraction analysis [24].

The reusability of sustainable catalysts has been extensively investigated to assess their long-term viability [24]. Cobalt oxide nanoparticles can be reused for five cycles with minimal loss of catalytic activity [24]. The role of the catalyst as a Lewis acid promotes reactions by increasing the electrophilicity of carbonyl and double bond groups [24].

| Synthesis Method | E-Factor | Atom Economy (%) | Energy Consumption (MJ/mol) | Solvent Usage (mL/g) | Green Score (0-100) |

|---|---|---|---|---|---|

| Conventional Reflux | 15-25 | 65-75 | 45-60 | 50-100 | 45 |

| Microwave-Assisted | 5-10 | 75-85 | 15-25 | 5-20 | 75 |

| Solvent-Free Grinding | 2-5 | 80-90 | 5-10 | 0 | 90 |

| Aqueous Medium | 8-12 | 70-80 | 25-35 | 20-40 | 70 |

| Deep Eutectic Solvent | 3-8 | 85-95 | 20-30 | 10-25 | 85 |

Environmental Impact Assessment of Synthetic Routes

Environmental impact assessment of synthetic routes for 1-benzyl-1H-imidazole-2-carboxylic acid requires comprehensive evaluation of multiple factors including energy consumption, waste generation, and resource utilization [31] [45] [51]. Life cycle assessment methodologies provide quantitative frameworks for comparing the environmental performance of different synthetic approaches [45]. These assessments consider the entire production chain from raw material extraction to final product formation [45].

Green chemistry metrics serve as essential tools for evaluating the environmental impact of chemical processes [51]. The E-factor, which represents the ratio of waste to desired product, provides a direct measure of process efficiency [51]. Atom economy calculations assess the incorporation of reactants into the final product, with higher values indicating more sustainable processes [51]. The Eco-Scale methodology combines multiple green chemistry parameters to provide an overall assessment of synthetic greenness [51].

Multicriteria decision analysis has been proposed for comparative greenness assessment of organic synthesis procedures [31]. This approach incorporates nine criteria including reagent selection, reaction efficiency, atom economy, temperature, pressure, synthesis time, solvent choice, catalyst requirements, and reactant considerations [31]. The criteria are weighted by experts to differentiate their relative importance in environmental impact assessment [31].

Energy consumption represents a critical factor in environmental impact assessment, with different synthetic methods exhibiting significant variations in energy requirements [49]. Conventional reflux methods typically consume 45-60 megajoules per mole, while microwave-assisted synthesis reduces energy consumption to 15-25 megajoules per mole [49]. Solvent-free grinding methods achieve the lowest energy consumption at 5-10 megajoules per mole [49].

Carbon footprint analysis considers both direct emissions from chemical reactions and indirect emissions from energy consumption [50]. The chemical industry accounts for significant greenhouse gas emissions, with feedstock and fuel extraction, processing, and transportation contributing approximately 39% of total emissions [50]. Energy use accounts for 26% of emissions, while direct emissions from production processes contribute 34% [50].

Antimicrobial Applications

The antimicrobial properties of 1-Benzyl-1H-imidazole-2-carboxylic acid have been extensively investigated across a broad spectrum of pathogenic microorganisms. This compound demonstrates significant antimicrobial activity through multiple mechanisms of action, including disruption of bacterial cell wall synthesis, interference with cellular metabolism, and inhibition of essential enzymatic processes [1] [2].

Activity Against Gram-Positive Bacteria

1-Benzyl-1H-imidazole-2-carboxylic acid exhibits substantial antimicrobial efficacy against Gram-positive bacterial strains. Studies have demonstrated that this compound displays potent activity against Staphylococcus aureus, with minimum inhibitory concentration values ranging from 4 to 256 micrograms per milliliter, depending on the specific strain and experimental conditions [1] [3]. The compound shows particularly promising results against methicillin-resistant Staphylococcus aureus strains, which represent a significant clinical challenge in healthcare settings [4] [5].

Against Bacillus subtilis, 1-Benzyl-1H-imidazole-2-carboxylic acid demonstrates variable but generally effective antimicrobial activity. The minimum inhibitory concentration values typically range from 8 to 512 micrograms per milliliter, with structural modifications to the benzyl group significantly influencing the potency against this organism [6] [7]. The antimicrobial mechanism appears to involve disruption of bacterial cell wall integrity and interference with essential metabolic processes [2] [8].

Research has indicated that the benzyl substituent at the first position of the imidazole ring plays a crucial role in determining antibacterial potency against Gram-positive organisms. Substitutions with electron-withdrawing groups on the benzyl ring generally enhance antimicrobial activity, while electron-donating groups tend to reduce efficacy [9] [8]. This structure-activity relationship suggests that the compound's antimicrobial properties are closely linked to its ability to interact with bacterial cell membranes and penetrate cellular barriers [1] [3].

Activity Against Gram-Negative Bacteria

The antimicrobial activity of 1-Benzyl-1H-imidazole-2-carboxylic acid against Gram-negative bacteria presents a more complex profile compared to its effects on Gram-positive organisms. Against Escherichia coli, the compound demonstrates moderate antimicrobial activity with minimum inhibitory concentration values typically ranging from 64 to 625 micrograms per milliliter [4] [7]. The lower potency against Gram-negative bacteria is attributed to the additional outer membrane barrier that these organisms possess, which can limit drug penetration [2] [4].

Pseudomonas aeruginosa, a particularly challenging pathogen due to its intrinsic resistance mechanisms, shows variable susceptibility to 1-Benzyl-1H-imidazole-2-carboxylic acid. Minimum inhibitory concentration values range from 32 to 2500 micrograms per milliliter, with significant variation observed between different strains [10] [9]. The compound's effectiveness against this organism is enhanced when used in combination with other antimicrobial agents, suggesting potential synergistic effects [4] [11].

Against Klebsiella pneumoniae and Acinetobacter baumannii, 1-Benzyl-1H-imidazole-2-carboxylic acid exhibits lower antimicrobial activity compared to other tested organisms. Minimum inhibitory concentration values typically range from 125 to 1250 micrograms per milliliter for these pathogens [5] [9]. However, structural modifications to the parent compound have shown promise in improving activity against these challenging Gram-negative organisms [11] [12].

Antifungal Properties and Mechanisms

The antifungal activity of 1-Benzyl-1H-imidazole-2-carboxylic acid represents a significant aspect of its antimicrobial profile. Against Candida albicans, the compound demonstrates moderate to good antifungal activity with minimum inhibitory concentration values ranging from 64 to 256 micrograms per milliliter [13] [14]. The antifungal mechanism appears to involve inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity [13] [15].

Studies have revealed that the compound interferes with the cytochrome P450 enzyme lanosterol 14-alpha-demethylase, a crucial enzyme in the sterol biosynthesis pathway [13] [16]. This inhibition leads to disruption of ergosterol production, resulting in compromised cell membrane stability and ultimately fungal cell death [13] [15]. The benzyl substituent at the first position of the imidazole ring appears to enhance binding affinity to the enzyme's active site through hydrophobic interactions [13] .

Against Aspergillus niger, 1-Benzyl-1H-imidazole-2-carboxylic acid shows similar antifungal activity with minimum inhibitory concentration values typically ranging from 64 to 512 micrograms per milliliter [13] [14]. The compound's antifungal spectrum extends to other fungal species, including Cryptococcus neoformans and various Rhodotorula species, although with varying degrees of potency [15] [14].

Enzyme Inhibition Properties

The enzyme inhibition properties of 1-Benzyl-1H-imidazole-2-carboxylic acid constitute a major component of its biological activity profile. The compound demonstrates significant inhibitory activity against several clinically relevant enzymes, making it a valuable scaffold for drug development efforts [12] [18].

Metallo-β-lactamase Inhibition

1-Benzyl-1H-imidazole-2-carboxylic acid exhibits exceptional potency as a metallo-β-lactamase inhibitor, particularly against Verona Integron-encoded metallo-β-lactamases. Against VIM-2 and VIM-5 enzymes, the compound demonstrates remarkable inhibitory activity with fifty percent inhibitory concentration values of 0.018 micromolar [10] [11]. This extraordinary potency positions the compound as a promising candidate for addressing carbapenem resistance in clinical settings [10] [12].

The inhibition mechanism involves coordination of the imidazole ring nitrogen with the zinc ions present in the enzyme's active site [10] [18]. The carboxylic acid group provides additional binding interactions through hydrogen bonding and electrostatic interactions with key amino acid residues [18] [19]. Crystallographic studies have revealed that the benzyl substituent engages with flexible loops in the enzyme's active site, contributing to the high binding affinity and selectivity [10] [19].

Against NDM-1, another clinically significant metallo-β-lactamase, the compound shows very potent inhibition with fifty percent inhibitory concentration values of 32.3 nanomolar [18] [19]. The binding mode involves similar metal coordination, but with additional interactions that stabilize the enzyme-inhibitor complex [18] [20]. Structure-activity relationship studies have demonstrated that modifications to the benzyl group can further enhance inhibitory potency against specific metallo-β-lactamase variants [10] [11].

Heme Oxygenase-1 Inhibition

The inhibition of Heme Oxygenase-1 by 1-Benzyl-1H-imidazole-2-carboxylic acid represents another important aspect of its enzyme inhibition profile. The compound demonstrates moderate inhibitory activity against this enzyme with fifty percent inhibitory concentration values ranging from 10 to 50 micromolar [21] [22]. The inhibition mechanism involves coordination of the imidazole nitrogen with the heme iron in the enzyme's active site [21] [23].

Molecular modeling studies have revealed that the benzyl group interacts with hydrophobic regions in the enzyme's distal pocket, contributing to binding affinity and selectivity [21] [24]. The compound's ability to inhibit Heme Oxygenase-1 has implications for cancer therapy, as this enzyme is often overexpressed in tumor cells and contributes to their survival and resistance to treatment [25] [23].

Fragment-based drug design approaches have utilized 1-Benzyl-1H-imidazole-2-carboxylic acid as a starting point for developing more potent and selective Heme Oxygenase-1 inhibitors [21] [22]. These studies have identified key structural features that contribute to enhanced inhibitory activity and reduced off-target effects [26] [24].

Other Pharmacological Activities

Beyond its antimicrobial and enzyme inhibition properties, 1-Benzyl-1H-imidazole-2-carboxylic acid exhibits a diverse range of pharmacological activities that contribute to its therapeutic potential [33] [34].

Anti-inflammatory Properties

The anti-inflammatory activity of 1-Benzyl-1H-imidazole-2-carboxylic acid has been demonstrated through multiple in vitro and in vivo studies. The compound effectively inhibits the production of nitric oxide in lipopolysaccharide-stimulated RAW264.7 macrophages with a fifty percent inhibitory concentration of 10.992 micromolar [35] [36]. This inhibition appears to be mediated through suppression of the nuclear factor kappa B signaling pathway [35] [37].

Against interleukin-6 production, the compound shows enhanced potency with a fifty percent inhibitory concentration of 2.294 micromolar [35] [36]. The anti-inflammatory mechanism involves modulation of pro-inflammatory cytokine release and reduction of inflammatory mediator production [35] [38]. The compound also demonstrates inhibitory activity against tumor necrosis factor-alpha production with a fifty percent inhibitory concentration of 12.901 micromolar [35] [36].

Studies have revealed that the benzyl substituent plays a crucial role in determining anti-inflammatory potency [36] [38]. Electron-withdrawing groups on the benzyl ring generally enhance anti-inflammatory activity, while the imidazole ring appears to be essential for biological activity [35] [39]. The compound's anti-inflammatory properties make it a promising candidate for treating various inflammatory conditions [37] [40].

Anticancer Research Directions

The anticancer properties of 1-Benzyl-1H-imidazole-2-carboxylic acid have been investigated across multiple cancer cell lines with promising results. Against MCF-7 breast cancer cells, the compound demonstrates anticancer activity with fifty percent inhibitory concentration values ranging from 15 to 88 micromolar [33] [34]. The mechanism of action appears to involve DNA interaction and inhibition of key enzymes involved in cancer cell proliferation [33] [41].

In HeLa cervical cancer cells, the compound shows variable anticancer activity with fifty percent inhibitory concentration values ranging from 8.56 to 120 micromolar [33] [42]. The anticancer mechanism involves induction of cell cycle arrest, particularly at the G2/M phase transition [34] [41]. The compound also demonstrates ability to induce apoptosis in cancer cells through activation of intrinsic apoptotic pathways [33] [34].

Against PC-3 prostate cancer cells, 1-Benzyl-1H-imidazole-2-carboxylic acid exhibits particularly potent anticancer activity with fifty percent inhibitory concentration values ranging from 0.37 to 0.64 micromolar [33] [43]. This enhanced potency suggests potential selectivity for prostate cancer cells and warrants further investigation for targeted therapy applications [33] [34].

Immunomodulatory Effects

The immunomodulatory properties of 1-Benzyl-1H-imidazole-2-carboxylic acid represent an emerging area of research with significant therapeutic implications. The compound demonstrates ability to modulate immune system function through interaction with Toll-like receptor pathways [44] [45]. Studies have shown that the compound can activate Toll-like receptor 7 with an fifty percent effective concentration of approximately 58 micromolar [28] [44].

The immunomodulatory mechanism involves enhancement of innate immune responses and promotion of adaptive immune system activation [44] [45]. The compound's ability to stimulate immune function makes it a candidate for adjuvant therapy in cancer treatment and vaccine development [44] [45]. Research has also explored the compound's potential in treating autoimmune disorders through modulation of immune system balance [44] [45].

Structure-activity relationship studies have revealed that the benzyl substituent is crucial for immunomodulatory activity [44] [45]. Modifications to this group can significantly influence the compound's ability to interact with immune system receptors and modulate immune responses [44] [45]. The compound's immunomodulatory properties, combined with its other biological activities, suggest potential for multi-target therapeutic approaches [44] [45].